4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring. This particular compound is distinguished by the presence of a difluoromethoxy group and a carboxylic acid group attached to the dibenzofuran core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers . Another approach includes the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of metal complex catalysis and photochemical reactions, can be applied to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid can undergo various types of chemical reactions, including:
Electrophilic substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring.
Nucleophilic substitution: The difluoromethoxy group can be a site for nucleophilic attack, leading to the substitution of the fluorine atoms.
Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Electrophilic substitution: Halogenated derivatives of the compound.
Nucleophilic substitution: Substituted ethers or alcohols.
Oxidation and reduction: Quinones or hydroquinones.
Wissenschaftliche Forschungsanwendungen
4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects . For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, which lacks the difluoromethoxy and carboxylic acid groups.
Dibenzodioxin: A structurally related compound with two oxygen atoms in the central ring.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom in the central ring.
Uniqueness
4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
685873-60-3 |
---|---|
Molekularformel |
C14H8F2O4 |
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
4-(difluoromethoxy)dibenzofuran-1-carboxylic acid |
InChI |
InChI=1S/C14H8F2O4/c15-14(16)20-10-6-5-8(13(17)18)11-7-3-1-2-4-9(7)19-12(10)11/h1-6,14H,(H,17,18) |
InChI-Schlüssel |
FLVUBHGBLGGCDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)OC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.